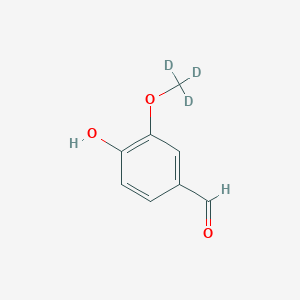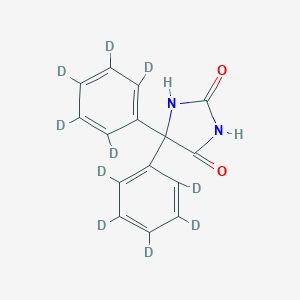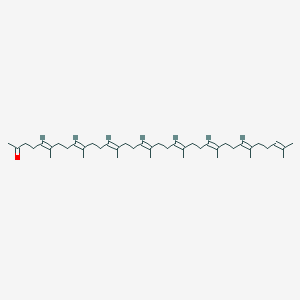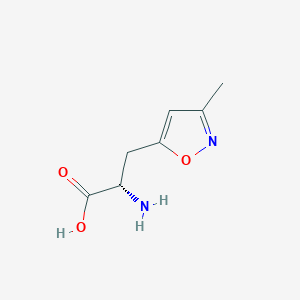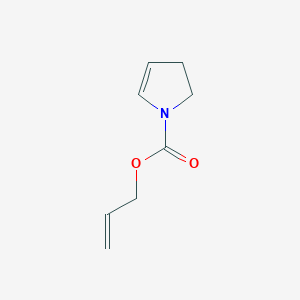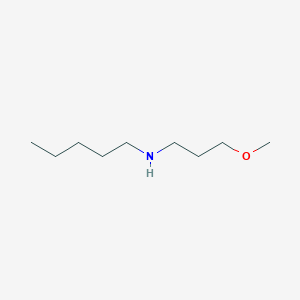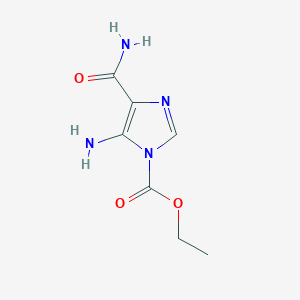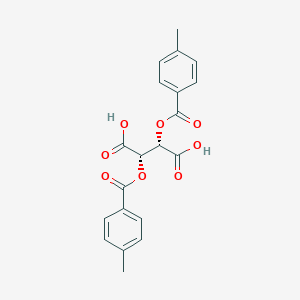
Acide di-p-toluoyl-D-tartrique
Vue d'ensemble
Description
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, also known as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is a derivative of butanedioic acid, featuring two 4-methylbenzoyl groups attached to the 2 and 3 positions of the butanedioic acid backbone. It is often used in various chemical and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a reference standard in analytical chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Di-p-toluoyl-D-tartaric acid, also known as (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid, is primarily used as a chiral resolving agent . It interacts with racemic bases, enabling the isolation of enantiomeric forms
Mode of Action
The compound works by interacting with racemic bases, leading to the formation of diastereomeric salts These salts have different solubilities, allowing for the separation of the enantiomers
Result of Action
The primary result of Di-p-toluoyl-D-tartaric acid’s action is the resolution of racemic mixtures into their constituent enantiomers . This is a crucial step in the synthesis of many pharmaceuticals, as different enantiomers of a compound can have different biological activities.
Action Environment
The action of Di-p-toluoyl-D-tartaric acid is influenced by several environmental factors. For instance, the temperature and solvent used can affect the efficiency of the resolution process . Additionally, the compound is sensitive to moisture and should be stored in an inert atmosphere at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- typically involves the esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where butanedioic acid and 4-methylbenzoyl chloride are reacted in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-: This is a stereoisomer of the (2S,3S) compound and has similar chemical properties but different biological activities.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: Another related compound with similar ester groups but different structural features.
Uniqueness
The uniqueness of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885539 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | (+)-Ditoluoyltartaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32634-68-7 | |
| Record name | (+)-Di-p-toluoyl-D-tartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32634-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditoluoyltartaric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32634-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-p-toluoyl-D-tartaric acid, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4480MA5QIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Di-p-toluoyl-D-tartaric acid useful in pharmaceutical synthesis?
A1: Di-p-toluoyl-D-tartaric acid acts as a resolving agent to separate enantiomers of chiral compounds. Many pharmaceuticals are chiral, and often only one enantiomer possesses the desired therapeutic activity. [, , , ] For example, it was used to isolate the (R)-enantiomer of Albuterol, a common asthma medication. []
Q2: How does Di-p-toluoyl-D-tartaric acid enable enantiomer separation?
A2: It forms diastereomeric salts with racemic mixtures. These salts have different physical properties, allowing for separation by techniques like fractional crystallization. [, , , ] Once separated, the desired enantiomer can be regenerated from its salt.
Q3: Can you give an example of how Di-p-toluoyl-D-tartaric acid was used to prepare a specific drug enantiomer?
A3: Researchers successfully used Di-p-toluoyl-D-tartaric acid to isolate (S)-(+)-Rivastigmine, a drug used to treat Alzheimer's disease. [] They reacted the racemic mixture of Rivastigmine with Di-p-toluoyl-D-tartaric acid, separated the resulting diastereomeric salts, and then recovered the desired (S)-(+)-Rivastigmine.
Q4: Beyond pharmaceuticals, how else is Di-p-toluoyl-D-tartaric acid employed in organic synthesis?
A4: It is used to prepare building blocks for other complex molecules. A study demonstrated its utility in synthesizing a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivative, a key component of potent HCV NS3 protease inhibitors. []
Q5: Are there any limitations to using Di-p-toluoyl-D-tartaric acid for resolution?
A5: Yes, the effectiveness of resolution depends on the formation of well-defined crystals of the diastereomeric salts. In some cases, solid solutions might form, making separation challenging. [] Research suggests chiral selectivity primarily happens during crystallization, not in solution. []
Q6: What is known about the structure of Di-p-toluoyl-D-tartaric acid complexes?
A6: Studies have shown that Di-p-toluoyl-D-tartaric acid can form one-dimensional coordination polymers with lanthanide metals. [, ] These polymers display interesting luminescent and magnetic properties, potentially making them useful in materials science applications.
Q7: Can you elaborate on the luminescent properties of these lanthanide- Di-p-toluoyl-D-tartaric acid complexes?
A7: The complexes exhibit strong luminescence depending on the lanthanide ion used. For example, a terbium complex displayed green emission, while a holmium complex exhibited blue emission. [] These properties are attributed to energy transfer from the ligand to the metal center.
Q8: How is Di-p-toluoyl-D-tartaric acid used to remove residual palladium in chemical synthesis?
A8: Residual palladium from reactions like the Suzuki-Miyaura coupling can be problematic in pharmaceutical production. Research shows that polymer-bound ethylenediamines can remove both Pd(0) and Pd(II), and subsequent purification using Di-p-toluoyl-D-tartaric acid salt formation further reduces palladium content to acceptable levels. []
Q9: What analytical techniques are used to characterize and quantify Di-p-toluoyl-D-tartaric acid?
A9: High-performance liquid chromatography (HPLC) is commonly employed for quantifying Di-p-toluoyl-D-tartaric acid, even at low levels. [] Single-crystal X-ray diffraction is a powerful tool for determining the crystal structures of Di-p-toluoyl-D-tartaric acid complexes and understanding their chiral properties. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


